5,7-dichloro-4-fluoro-1H-indole-3-carboxylic acid
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Overview
Description
5,7-dichloro-4-fluoro-1H-indole-3-carboxylic acid is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of chlorine and fluorine atoms at specific positions on the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dichloro-4-fluoro-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the halogenation of an indole precursor followed by carboxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,7-dichloro-4-fluoro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium hydroxide (NaOH) and sulfuric acid (H₂SO₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5,7-dichloro-4-fluoro-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,7-dichloro-4-fluoro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance its binding affinity to certain receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5,7-dichloro-1H-indole-3-carboxylic acid
- 4-fluoro-1H-indole-3-carboxylic acid
- 5-chloro-4-fluoro-1H-indole-3-carboxylic acid
Uniqueness
5,7-dichloro-4-fluoro-1H-indole-3-carboxylic acid is unique due to the specific combination of chlorine and fluorine atoms on the indole ring. This combination can result in distinct chemical properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C9H4Cl2FNO2 |
---|---|
Molecular Weight |
248.03 g/mol |
IUPAC Name |
5,7-dichloro-4-fluoro-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C9H4Cl2FNO2/c10-4-1-5(11)8-6(7(4)12)3(2-13-8)9(14)15/h1-2,13H,(H,14,15) |
InChI Key |
IABCULVURXYWAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=CN2)C(=O)O)C(=C1Cl)F)Cl |
Origin of Product |
United States |
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